molecular formula C6H13NO B13888893 (R)-(2-Methyltetrahydrofuran-2-yl)methanamine

(R)-(2-Methyltetrahydrofuran-2-yl)methanamine

Cat. No.: B13888893
M. Wt: 115.17 g/mol
InChI Key: DLKKHCBCEHVVFW-ZCFIWIBFSA-N
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Description

®-(2-Methyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydrofuran ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Methyltetrahydrofuran-2-yl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound or nitrile using catalytic hydrogenation or metal hydride reduction. For example, the reduction of a nitro compound with hydrogen over a metal catalyst such as platinum or nickel can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst .

Industrial Production Methods

Industrial production of ®-(2-Methyltetrahydrofuran-2-yl)methanamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(2-Methyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, nickel), and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-(2-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(2-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-(2-Methyltetrahydrofuran-2-yl)methanamine include other amines with tetrahydrofuran rings, such as:

  • (S)-(2-Methyltetrahydrofuran-2-yl)methanamine
  • ®-(2-Ethyltetrahydrofuran-2-yl)methanamine
  • ®-(2-Methyltetrahydrofuran-2-yl)ethylamine

Uniqueness

®-(2-Methyltetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2R)-2-methyloxolan-2-yl]methanamine

InChI

InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3/t6-/m1/s1

InChI Key

DLKKHCBCEHVVFW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@]1(CCCO1)CN

Canonical SMILES

CC1(CCCO1)CN

Origin of Product

United States

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